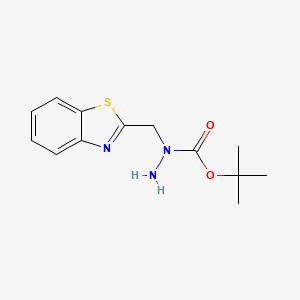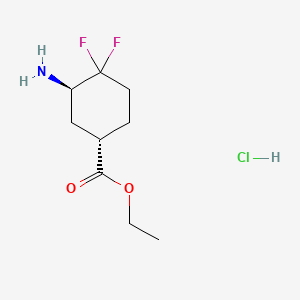
ethyl(1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride is a synthetic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and the presence of both amino and difluorocyclohexane groups, making it a valuable intermediate in organic synthesis and pharmaceutical development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized to introduce the amino and difluoro groups.
Esterification: The carboxylate group is esterified using ethyl alcohol under acidic conditions to form the ethyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The difluoro groups can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSMe) or ammonia (NH3).
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, alcohols, and substituted cyclohexane derivatives.
科学研究应用
Ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluoro groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Ethyl (1S,3R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride: Similar structure but with a hydroxyl group instead of difluoro groups.
Ethyl (1S,3R)-3-amino-4-chlorocyclohexane-1-carboxylate hydrochloride: Similar structure but with a chloro group instead of difluoro groups.
Uniqueness
Ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct chemical and biological properties. The difluoro groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C9H16ClF2NO2 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC 名称 |
ethyl (1S,3R)-3-amino-4,4-difluorocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)6-3-4-9(10,11)7(12)5-6;/h6-7H,2-5,12H2,1H3;1H/t6-,7+;/m0./s1 |
InChI 键 |
BRHVQFKFMMTQKU-UOERWJHTSA-N |
手性 SMILES |
CCOC(=O)[C@H]1CCC([C@@H](C1)N)(F)F.Cl |
规范 SMILES |
CCOC(=O)C1CCC(C(C1)N)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


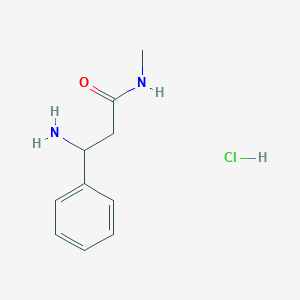
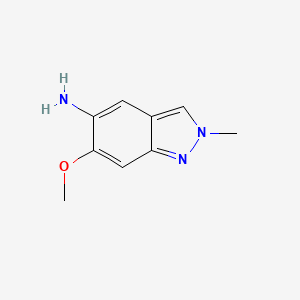
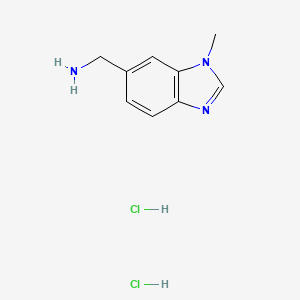

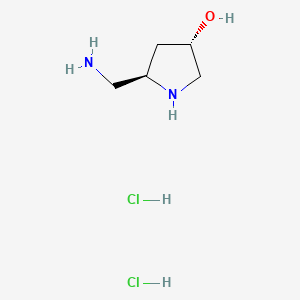

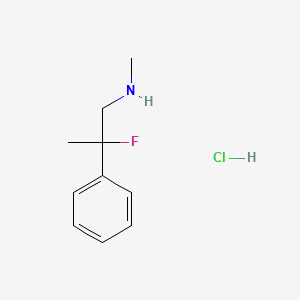

![6-(Chloromethyl)furo[3,2-b]pyridine](/img/structure/B13453982.png)
![2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide](/img/structure/B13453985.png)
![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)
![[2,2'-Bithiophene]-5-thiol](/img/structure/B13453992.png)

